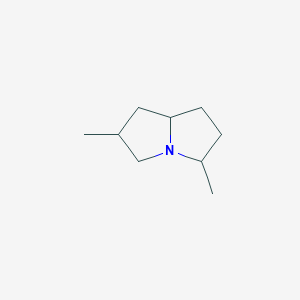

2,5-Dimethylhexahydro-1H-pyrrolizine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H17N |

|---|---|

Molecular Weight |

139.24 g/mol |

IUPAC Name |

2,5-dimethyl-2,3,5,6,7,8-hexahydro-1H-pyrrolizine |

InChI |

InChI=1S/C9H17N/c1-7-5-9-4-3-8(2)10(9)6-7/h7-9H,3-6H2,1-2H3 |

InChI Key |

ARBXIWKYEYENLS-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC2N1CC(C2)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,5 Dimethylhexahydro 1h Pyrrolizine and Its Analogues

Strategies for Stereoselective Synthesis of the Pyrrolizine Core

The construction of the pyrrolizidine (B1209537) nucleus with defined stereochemistry at the 2- and 5-positions can be achieved through several powerful synthetic approaches, including asymmetric cycloadditions, chiral pool synthesis, and enantioselective catalysis. These methods provide access to enantioenriched pyrrolizidine derivatives, which are valuable intermediates for the synthesis of natural products and their analogues.

Asymmetric Cycloaddition Approaches to Pyrrolizidine Scaffolds

Asymmetric [3+2] cycloaddition reactions are a highly effective method for the enantioselective synthesis of the pyrrolizidine core. These reactions typically involve the generation of an azomethine ylide, which then reacts with a dipolarophile to form the five-membered pyrrolidine (B122466) ring.

A notable example is the catalytic asymmetric double (1,3)-dipolar cycloaddition reaction. This method allows for the one-flask synthesis of highly substituted, enantioenriched pyrrolizidines from readily available starting materials. kib.ac.cn By employing a chiral silver catalyst, it is possible to generate pyrrolizidine products with multiple stereogenic centers with high levels of enantio- and diastereoselectivity. kib.ac.cn The reaction proceeds through the initial formation of a pyrrolidine via a (1,3)-dipolar cycloaddition, which then undergoes a second cycloaddition to furnish the bicyclic pyrrolizidine framework. kib.ac.cn

Another powerful approach involves the use of glycine-based [3+2] cycloadditions for the construction of pyrrolidine-containing polycyclic compounds. mdpi.com While broadly applicable, the stereocontrol in these reactions is highly dependent on the nature of the azomethine ylide and the dipolarophile. For instance, the reaction of a non-stabilized azomethine ylide, generated from the decarboxylation of an amino acid and an aldehyde, with a dipolarophile can lead to the formation of the pyrrolizidine skeleton. mdpi.com

| Catalyst/Method | Starting Materials | Key Features | Ref. |

| Chiral Silver Catalyst | α-Imino esters, Acrylates, Cinnamaldehyde | One-flask, double (1,3)-dipolar cycloaddition, high enantio- and diastereoselectivity. | kib.ac.cn |

| Glycine Decarboxylation | Glycine, Aldehydes, Dipolarophiles | Generates non-stabilized azomethine ylides for [3+2] cycloaddition. | mdpi.com |

Chiral Pool Synthesis and Derivatization Routes for Pyrrolizines

The use of readily available chiral starting materials, known as the chiral pool, is a cornerstone of asymmetric synthesis. Amino acids, in particular, serve as excellent precursors for the synthesis of enantioenriched 2,5-disubstituted pyrrolidines, the key building blocks for 2,5-dimethylhexahydro-1H-pyrrolizine.

A classic strategy involves starting from L-pyroglutamic acid, which can be converted into a thiolactam and subsequently elaborated to introduce substituents at the C2 and C5 positions. acs.org Similarly, D- or L-alanine can be utilized for the stereoselective synthesis of each enantiomer of trans-2,5-dimethylpyrrolidine. kib.ac.cn This synthesis begins with the reduction of the amino acid to the corresponding amino alcohol, followed by a series of transformations to construct the pyrrolidine ring. kib.ac.cn

Carbohydrates also represent a valuable source of chirality. For instance, D-mannitol can be transformed into bis-epoxides, which can then be opened with organocuprates to generate C2-symmetrical 1,4-diols. These diols are versatile intermediates that can be converted into 2,5-disubstituted pyrrolidines through a sequence of functional group manipulations. kib.ac.cn

| Chiral Precursor | Key Intermediate | Target Moiety | Ref. |

| L-Pyroglutamic Acid | Thiolactam derivative | 2,5-Disubstituted Pyrrolidine | acs.org |

| D- or L-Alanine | Amino alcohol | trans-2,5-Dimethylpyrrolidine | kib.ac.cn |

| D-Mannitol | C2-symmetrical 1,4-diol | 2,5-Disubstituted Pyrrolidine | kib.ac.cn |

Enantioselective Catalysis in Pyrrolizine Ring Formation

Enantioselective catalysis offers a highly efficient and atom-economical approach to the synthesis of chiral pyrrolizidines. This strategy relies on the use of a small amount of a chiral catalyst to control the stereochemical outcome of the reaction.

Rhodium(II)-catalyzed asymmetric C-H insertion reactions have been developed to access C2-symmetrical 2,5-disubstituted pyrrolidines with high enantio- and diastereocontrol. kib.ac.cn This method involves the use of donor-acceptor diazo precursors that undergo two consecutive C-H insertions into a pyrrolidine scaffold. kib.ac.cn

Furthermore, biocatalysis provides a powerful tool for the enantioselective synthesis of key intermediates. For example, the reduction of 2,5-hexanedione to the corresponding diol can be achieved with excellent stereoselectivity using baker's yeast. kib.ac.cn This enzymatic reduction benefits from the Horeau amplification effect, leading to a high enantiomeric excess of the desired diol, which can then be cyclized to form the 2,5-dimethylpyrrolidine ring. kib.ac.cn

| Catalytic System | Reaction Type | Substrate | Product | Ref. |

| Rhodium(II) / Chiral Ligand | C-H Insertion | Pyrrolidine, Diazo compound | C2-Symmetrical 2,5-disubstituted pyrrolidine | kib.ac.cn |

| Baker's Yeast | Enantioselective Reduction | 2,5-Hexanedione | Chiral 1,4-diol | kib.ac.cn |

Novel Reaction Development for Carbon-Carbon and Carbon-Nitrogen Bond Formation within the Hexahydro-1H-pyrrolizine Scaffold

The construction of the bicyclic hexahydro-1H-pyrrolizine framework often involves the formation of key carbon-carbon and carbon-nitrogen bonds through innovative cyclization and cascade reaction strategies.

Intramolecular Cyclization Reactions for Pyrrolizine Ring Systems

Intramolecular cyclization of a suitably functionalized 2,5-disubstituted pyrrolidine is a common and effective strategy for the synthesis of the pyrrolizidine core. This approach allows for the stereocontrolled formation of the second five-membered ring.

One such method involves the reductive amino-cyclization of an azido-epoxide. This key step can be used to construct the pyrrolizidine skeleton, as demonstrated in the total synthesis of various pyrrolizidine alkaloids. kib.ac.cn The stereochemistry of the final product is dictated by the stereocenters present in the acyclic precursor.

Another powerful technique is the intramolecular cycloaddition of azides with electron-rich 1,3-dienes. This reaction serves as a synthetic equivalent of a nitrene-diene cycloaddition and provides a direct route to the pyrrolizidine ring system. acs.org The reaction proceeds through a thermal [3+2] cycloaddition to form a triazoline intermediate, which then undergoes nitrogen extrusion and subsequent rearrangement to yield the bicyclic product.

A one-pot tandem cyclization of enantiopure asymmetric cis-2,5-disubstituted pyrrolidines has also been reported to produce chiral 10-heteroazatriquinanes, demonstrating the potential of intramolecular cyclization strategies to build complex fused-ring systems. mdpi.com

Cascade Reactions and Multi-component Methodologies in Pyrrolizine Synthesis

Cascade reactions and multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules like this compound. These reactions allow for the formation of multiple bonds in a single synthetic operation, avoiding the need for isolation of intermediates.

A double [3+2] cycloaddition reaction has been developed for the diastereoselective synthesis of spirooxindole pyrrolizidines. researchgate.net This one-pot, five-component reaction generates a highly condensed ring system with seven stereocenters in a diastereoselective manner. researchgate.net While this example leads to a more complex scaffold, the underlying principle of sequential cycloadditions can be adapted for the synthesis of simpler pyrrolizidines.

The synthesis of pyrrolizidines and indolizidines can also be achieved through a cyclization and intermolecular [3+2] cycloaddition sequence. mdpi.com This involves the in situ generation of a cyclic azomethine ylide which then undergoes cycloaddition with a dipolarophile to furnish the bicyclic system. mdpi.com

| Reaction Type | Key Features | Product Scaffold | Ref. |

| Double [3+2] Cycloaddition | One-pot, five-component, diastereoselective | Spirooxindole pyrrolizidine | researchgate.net |

| Cyclization / Intermolecular [3+2] Cycloaddition | In situ generation of cyclic azomethine ylide | Pyrrolizidine/Indolizidine | mdpi.com |

Photochemical and Green Chemistry Synthetic Routes to Pyrrolizine Derivatives

Modern synthetic chemistry increasingly emphasizes the development of environmentally benign and efficient methodologies. Photochemical and green chemistry approaches offer sustainable alternatives to traditional synthetic methods for constructing the pyrrolizine nucleus.

Photochemical Synthesis:

Visible-light-induced photocatalysis has emerged as a powerful tool for the synthesis of complex heterocyclic systems. acs.org For instance, organophotoredox cascade cyclization reactions have been developed to access functionalized tetracyclic pyrrolizidinediones. nih.gov This method utilizes a photocatalyst, such as 4CzIPN, to initiate a radical cascade process involving 3-methyleneisoindolin-1-ones and various radical precursors like hydrosilanes or fluoroalkylsulfinate salts. nih.gov The reaction proceeds under mild, redox-neutral conditions, offering operational simplicity and compatibility with a range of functional groups. nih.gov

A proposed mechanism for a silylation-acylation cascade involves the photocatalyst absorbing visible light and entering an excited state. nih.gov This excited state then engages in a single-electron transfer (SET) process to generate radical intermediates. These intermediates undergo regioselective addition and subsequent intramolecular cyclization to form the complex pyrrolizidinedione architecture. nih.gov While not directly applied to this compound, these photochemical strategies showcase advanced methods for building the core pyrrolizidine structure, which could be adapted for various analogues.

Green Chemistry Approaches:

Green chemistry principles focus on minimizing waste, using less hazardous chemicals, and improving energy efficiency. One-pot, multi-component reactions are a hallmark of green synthesis. The synthesis of functionalized spiro-pyrrolizidines has been achieved via a one-pot, three-component [3+2] cycloaddition reaction of azomethine ylides. rsc.org This approach is highly efficient and operates under mild conditions. rsc.org

Furthermore, the use of reusable, heterogeneous catalysts represents a significant advancement in green synthesis. For example, L-proline functionalized manganese ferrite nanorods have been employed as an efficient and recyclable catalyst for the stereoselective synthesis of spirocyclic pyrrolizidines. nih.gov This method is characterized by high yields, excellent diastereoselectivity, and the straightforward recovery and reuse of the magnetic nanocatalyst. nih.gov These green methodologies provide a sustainable pathway to diverse pyrrolizidine derivatives.

Synthetic Transformations and Functionalization of this compound

Once the core this compound skeleton is formed, further synthetic transformations are necessary to introduce functional groups and elaborate the scaffold for various applications.

Regioselectivity is crucial when functionalizing the bicyclic pyrrolizidine system. The inherent reactivity of different positions on the ring can be exploited to direct transformations to a specific site.

Cycloaddition reactions are a prominent strategy for the regioselective functionalization of pyrrolizidine precursors. The three-component [3+2] cycloaddition reaction involving azomethine ylides, generated in situ from isatin and a secondary amino acid like proline, with dipolarophiles provides a highly regioselective route to complex dispiropyrrolizidine derivatives. rsc.org The regiochemistry of the addition is controlled by the electronic and steric properties of the reactants.

In the context of substituted pyrrolizidines, such as the polyhydroxylated alkaloid alexine, regioselective reactions are key. For example, the asymmetric aminohydroxylation of an α,β-unsaturated ester precursor can install amino and hydroxyl groups at specific positions, guiding the subsequent cyclization to form the pyrrolizidine core. researchgate.net

| Functionalization Method | Reagents | Target Position(s) | Selectivity |

| [3+2] Cycloaddition | Azomethine Ylide, Dipolarophile | C-1, C-2, N-4 (of pyrrolidine ring) | High Regioselectivity |

| Asymmetric Aminohydroxylation | AD-mix, Nitrogen Source | α, β positions of unsaturated ester | High Enantio- and Regioselectivity |

| Radical Addition | Bu₃SnH, TEMPO | Varies with precursor structure | Diastereoselective |

This table illustrates common regioselective functionalization methods applicable to the synthesis of complex pyrrolizidine systems.

Elaboration of the basic pyrrolizine scaffold allows for the synthesis of a wide array of derivatives with potentially novel properties. Derivatization can involve the introduction of various substituents or the fusion of additional ring systems.

One common strategy involves using a key intermediate, such as 3,4-diacetyl-2,5-hexanedione, which can be cyclized with different amines to generate diverse N-substituted 2,5-dimethylpyrrole derivatives. These pyrrole (B145914) precursors can then be further transformed into the bicyclic pyrrolizidine structure. For example, reacting the precursor with thiourea, thiosemicarbazide, or amino acids like glycine leads to a variety of functionalized pyrrole rings.

Esterification is another straightforward derivatization method. N-dimethyl pyrrole acids, synthesized from 2,5-hexanedione, can be reacted with various alcohols, such as benzyl alcohol or menthol, to produce the corresponding esters, adding bulky or chiral moieties to the scaffold. These strategies highlight the versatility of using a common intermediate to generate a library of related compounds.

| Precursor | Reagent | Resulting Derivative Type |

| 3,4-diacetyl-2,5-hexanedione | Thiourea | Thio-functionalized pyrrole |

| 3,4-diacetyl-2,5-hexanedione | Glycine | Pyrrole with carboxylic acid side chain |

| N-dimethyl pyrrole acid | Benzyl alcohol | Benzyl ester derivative |

| N-dimethyl pyrrole acid | Menthol | Chiral menthyl ester derivative |

This table shows examples of derivatization from a common 2,5-dimethylpyrrole precursor system.

Retrosynthetic Analysis and Identification of Key Intermediates for this compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps to identify key bond disconnections and crucial intermediates in a potential synthetic route.

For this compound, a logical retrosynthetic disconnection is across the C-N bond within the pyrrolidine ring formed last. This reveals a substituted pyrrolidine with a side chain capable of intramolecular cyclization. A further disconnection of the first pyrrolidine ring points towards a linear precursor.

A plausible forward synthesis based on this analysis would employ the Paal-Knorr pyrrole synthesis. This approach identifies 2,5-hexanedione as a critical key intermediate.

Key Intermediates and Synthetic Pathway:

2,5-Hexanedione: This symmetrical diketone is an ideal starting material for constructing the 2,5-dimethylpyrrole core.

N-Substituted 2,5-dimethylpyrrole: The Paal-Knorr reaction involves the condensation of 2,5-hexanedione with a primary amine. To build the pyrrolizidine structure, an amine with a suitable side chain for the second cyclization is required. For instance, reaction with an amino ester like glycine methyl ester would yield a 2,5-dimethylpyrrole with an acetic acid methyl ester group at the nitrogen atom.

Pyrrolizidinone Intermediate: The ester group on the nitrogen substituent can be subjected to intramolecular cyclization, such as a Dieckmann condensation, to form the second five-membered ring, resulting in a pyrrolizidinone intermediate.

This compound: The final step involves the reduction of the ketone/amide functionalities of the pyrrolizidinone intermediate. This can be achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) to yield the fully saturated this compound skeleton.

This retrosynthetic strategy highlights 2,5-hexanedione as a fundamental building block and the Paal-Knorr synthesis as a key transformation for accessing the 2,5-dimethylpyrrolizidine core structure.

Spectroscopic and Advanced Analytical Characterization of 2,5 Dimethylhexahydro 1h Pyrrolizine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Pyrrolizines

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. Through a suite of 1D and 2D experiments, it is possible to map out the carbon skeleton, identify the chemical environment of each proton and carbon atom, and define the stereochemical relationships within the molecule.

Application of Advanced 1D NMR Techniques (¹H, ¹³C, DEPT)

One-dimensional (1D) NMR experiments provide fundamental information about the structure of 2,5-Dimethylhexahydro-1H-pyrrolizine.

¹H NMR: The proton NMR spectrum reveals the number of distinct proton environments and their connectivity through spin-spin coupling. For the this compound core, the spectrum would show complex multiplets for the methylene (B1212753) (CH₂) and methine (CH) protons on the bicyclic ring system. The two methyl (CH₃) groups would likely appear as doublets, coupling to the adjacent methine protons at the C2 and C5 positions. The chemical shifts of the protons adjacent to the nitrogen atom are typically deshielded and appear at a higher frequency (downfield). researchgate.netnih.gov

¹³C NMR: The carbon-13 NMR spectrum indicates the number of chemically non-equivalent carbon atoms. For a typical this compound structure, nine distinct signals would be expected, corresponding to the two methyl carbons, five methylene carbons, and two methine carbons of the pyrrolizidine (B1209537) skeleton. The carbons bonded to the nitrogen atom (C3, C7a, and C5) would be observed at a lower field compared to the other sp³ hybridized carbons. researchgate.netscilit.com

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (DEPT-45, DEPT-90, and DEPT-135) are used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. A DEPT-90 spectrum would show signals only for the CH carbons (C2 and C5). A DEPT-135 spectrum would display positive signals for CH and CH₃ groups and negative signals for CH₂ groups, allowing for the definitive assignment of each carbon type in the pyrrolizine structure. mdpi.commdpi.com

| Position | Carbon Type | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | ¹H Multiplicity |

|---|---|---|---|---|

| 1 | CH₂ | ~30-35 | ~1.5-1.9 | m |

| 2 | CH | ~35-40 | ~2.0-2.5 | m |

| 3 | CH₂ | ~50-55 | ~2.8-3.2 | m |

| 5 | CH | ~60-65 | ~2.9-3.4 | m |

| 6 | CH₂ | ~25-30 | ~1.6-2.0 | m |

| 7 | CH₂ | ~30-35 | ~1.8-2.2 | m |

| 7a | CH | ~65-70 | ~3.0-3.5 | m |

| 2-CH₃ | CH₃ | ~15-20 | ~1.0-1.2 | d |

| 5-CH₃ | CH₃ | ~18-23 | ~1.1-1.3 | d |

Utilization of 2D NMR Methods (COSY, HSQC, HMBC, NOESY) for Stereochemical Assignment and Connectivity

Two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular structure and determining its stereochemistry. epfl.ch

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. longdom.org Cross-peaks in the COSY spectrum would allow for the tracing of the proton-proton connectivities throughout each of the five-membered rings, confirming the sequence of methylene and methine groups. researchgate.netyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. youtube.com This allows for the unambiguous assignment of each carbon signal in the ¹³C NMR spectrum based on the already-assigned proton spectrum. epfl.chresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is the primary NMR method for determining stereochemistry by identifying protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net For this compound, NOESY can establish the relative orientation of the substituents. For example, a spatial correlation between the proton at C7a and the protons of one of the methyl groups would help define the cis or trans fusion of the rings and the endo or exo orientation of the methyl groups. longdom.org

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis of Pyrrolizine Compounds

Mass spectrometry is a key technique for determining the molecular weight and molecular formula of a compound and for gaining structural information through the analysis of its fragmentation patterns. nih.gov

For this compound (C₉H₁₇N), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of its elemental composition.

Under electron ionization (EI), the molecule would undergo fragmentation, producing a characteristic pattern. The molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight. Common fragmentation pathways for pyrrolizidine alkaloids involve the cleavage of the bonds adjacent to the nitrogen atom and the loss of substituents. pcom.eduresearchgate.net For this compound, characteristic fragments would likely include the loss of a methyl group ([M-15]⁺) and cleavage of the bicyclic ring system, leading to stable nitrogen-containing cations. mjcce.org.mkwvu.edu The fragmentation pattern serves as a molecular fingerprint that can aid in the identification of the compound. researchgate.net

| m/z Value | Proposed Fragment Identity |

|---|---|

| 139 | [C₉H₁₇N]⁺ - Molecular Ion (M⁺) |

| 124 | [M - CH₃]⁺ - Loss of a methyl group |

| 96 | [C₆H₁₀N]⁺ - Cleavage of the C5-C6 bond and loss of C₃H₇ |

| 82 | [C₅H₈N]⁺ - Cleavage of the C1-C7a and C3-C7a bonds |

Infrared (IR) Spectroscopy for Functional Group Identification within Pyrrolizine Structures

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nih.govcopbela.org For a saturated heterocyclic amine like this compound, the IR spectrum is relatively simple but provides key confirmatory data. nih.gov

The most prominent absorptions would be in the C-H stretching region. The sp³ C-H bonds of the methyl and methylene groups will show strong, sharp peaks in the 2850-2960 cm⁻¹ range. The presence of a tertiary amine is indicated by C-N stretching vibrations, which typically appear as medium to weak bands in the fingerprint region, between 1020 cm⁻¹ and 1250 cm⁻¹. ponder.ing

Crucially, the absence of certain bands is as informative as their presence. For this compound, the lack of strong, broad absorption in the 3200-3600 cm⁻¹ region would confirm the absence of O-H or N-H functional groups, consistent with a tertiary amine structure. oregonstate.edu Similarly, the absence of a strong absorption around 1700 cm⁻¹ would rule out the presence of a carbonyl (C=O) group. fraunhofer.de

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 2850-2960 | Stretching | Alkyl C-H (sp³) |

| 1450-1470 | Bending | CH₂ Scissoring |

| 1370-1380 | Bending | CH₃ Symmetric Bending |

| 1020-1250 | Stretching | Tertiary Amine C-N |

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination of Pyrrolizine Derivatives

While NMR can determine relative stereochemistry, single-crystal X-ray crystallography provides the most definitive and unambiguous method for determining the absolute three-dimensional structure of a molecule in the solid state. nih.govrsc.org If a suitable single crystal of a this compound derivative can be grown, this technique can precisely map the position of every atom. mdpi.com

The resulting crystal structure would provide exact measurements of bond lengths, bond angles, and torsion angles. pharaohacademy.com This data allows for the unequivocal determination of:

Absolute Stereochemistry: The absolute configuration (R or S) at each chiral center (C2, C5, and C7a) can be determined, which is crucial for understanding its biological properties.

Substituent Orientation: The precise orientation (e.g., axial or equatorial, endo or exo) of the two methyl groups relative to the pyrrolizidine skeleton is clearly visualized. nih.gov

This technique provides the ultimate structural proof, serving as a benchmark against which data from other spectroscopic methods, particularly NMR, can be validated.

Computational and Theoretical Investigations of 2,5 Dimethylhexahydro 1h Pyrrolizine Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction of Pyrrolizines

Quantum chemical calculations are fundamental to understanding the intrinsic properties of pyrrolizine systems. By solving approximations of the Schrödinger equation, these methods provide insights into electron distribution, orbital energies, and molecular stability, which are key determinants of chemical reactivity. researchgate.nettaylorfrancis.com

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. aps.org DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction, making it applicable to larger systems. aps.orgmdpi.com For pyrrolizine systems, DFT is used to optimize molecular geometries, predict vibrational frequencies, and calculate thermodynamic properties. researchgate.netmdpi.com

Studies on related heterocyclic systems demonstrate that DFT, using functionals like B3LYP or ωB97XD combined with basis sets such as 6-31G(d) or Def2-TZVP, can accurately predict ground-state geometries and electronic properties. mdpi.comnih.gov These calculations are crucial for understanding the stability of different isomers and conformers of substituted pyrrolizines. The choice of functional and basis set is critical and is often benchmarked against experimental data or higher-level calculations to ensure accuracy. nih.gov For instance, DFT calculations can elucidate the planarity of the pyrrolizine rings and the preferred orientations of substituents.

Table 1: Representative DFT Functionals and Basis Sets for Heterocycle Analysis

| Functional | Type | Basis Set | Typical Application |

|---|---|---|---|

| B3LYP | Hybrid GGA | 6-31G(d,p) | Geometry optimization, vibrational frequencies. researchgate.net |

| ωB97XD | Range-separated hybrid with dispersion correction | Def2-TZVP | Non-covalent interactions, accurate energetics. nih.gov |

| OPBE | Non-hybrid GGA | TZVP | Systems with 3d transition metals, spin states. mdpi.com |

This table is illustrative of common methods used in computational chemistry for systems analogous to pyrrolizines.

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which extend over the entire molecule. wikipedia.org Of particular importance for reactivity are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgyoutube.com

Frontier Orbital Analysis is a key application of MO theory for predicting chemical reactivity. researchgate.netpku.edu.cn

HOMO: This orbital is the highest in energy that contains electrons. Molecules often react by donating electrons from their HOMO, so its energy level is related to the molecule's nucleophilicity or electron-donating ability. youtube.comresearchgate.net The spatial distribution of the HOMO indicates the likely sites of electrophilic attack.

LUMO: This is the lowest-energy orbital that is empty. A molecule accepts electrons into its LUMO, and its energy level corresponds to the molecule's electrophilicity or electron-accepting ability. researchgate.netpku.edu.cn The location of the LUMO indicates potential sites for nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more easily polarized and more reactive. researchgate.net For pyrrolizine derivatives, FMO analysis can predict the regioselectivity of reactions such as cycloadditions or reactions with electrophiles and nucleophiles.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions of 2,5-Dimethylhexahydro-1H-pyrrolizine

While quantum chemical methods are excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. mdpi.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a detailed picture of conformational changes and intermolecular interactions. nih.govrsc.org

For a flexible molecule like this compound, which has a saturated, non-planar ring system and methyl substituents, numerous conformations are possible. MD simulations can explore the potential energy surface to identify the most stable, low-energy conformations and the energy barriers between them. nih.gov This is crucial as the biological activity or chemical reactivity of a molecule often depends on its specific three-dimensional shape.

MD simulations are typically performed using a force field, which is a set of parameters that define the potential energy of the system. The simulation is run for a specific duration (from nanoseconds to microseconds) to allow the molecule to explore its conformational space. mdpi.com Analysis of the resulting trajectory can reveal:

Stable Conformers: Identifying the most populated shapes the molecule adopts.

Dihedral Angle Distributions: Understanding the flexibility of the pyrrolizine ring system.

Intermolecular Interactions: When simulated in a solvent or with other molecules, MD can model hydrogen bonding, van der Waals forces, and other non-covalent interactions that dictate the molecule's behavior in a condensed phase.

Recent studies on complex organic molecules have successfully used MD simulations to predict solvent-dependent conformational switches and guide the engineering of molecules with specific properties. nih.govnih.gov

Reaction Mechanism Elucidation through Computational Modeling of Pyrrolizine Synthesis

Computational modeling is an indispensable tool for understanding the detailed pathways of chemical reactions, including the synthesis of the pyrrolizine core.

A chemical reaction proceeds from reactants to products via a high-energy intermediate known as the transition state (TS). ucsb.edu Locating the geometry and energy of this transition state is key to understanding the reaction's kinetics. Computational methods can search for the transition state structure, which is a saddle point on the potential energy surface (a maximum in the direction of the reaction coordinate and a minimum in all other directions). ucsb.eduyoutube.com

Once the structures of the reactants, transition state, and products are optimized, their energies can be calculated to construct a reaction energy profile. This profile plots the energy of the system as the reaction progresses, revealing the activation energy (the energy difference between the reactants and the transition state). nih.gov A lower activation energy corresponds to a faster reaction rate. For pyrrolizine synthesis, which often involves cycloaddition reactions, these calculations can confirm the proposed mechanism and identify the rate-determining step. researchgate.netnih.gov

Table 2: Key Parameters from a Calculated Reaction Energy Profile

| Parameter | Description | Significance |

|---|---|---|

| ΔE_rxn (Reaction Energy) | Energy difference between products and reactants. | Determines if the reaction is exothermic (negative value) or endothermic (positive value). |

| ΔG‡ (Activation Free Energy) | Free energy difference between the transition state and reactants. nih.gov | Determines the reaction rate; a higher value means a slower reaction. |

| Imaginary Frequency | A single negative vibrational frequency in the calculated spectrum. | Confirms that the located stationary point is a true transition state. ucsb.edu |

Many synthetic routes to substituted pyrrolizines can produce multiple stereoisomers (molecules with the same connectivity but different spatial arrangements of atoms). Predicting and controlling which stereoisomer is formed is a major challenge in organic synthesis. mdpi.comresearchgate.net

Computational chemistry can predict stereoselectivity by comparing the activation energies of the different reaction pathways leading to each stereoisomer. acs.org The pathway with the lower activation energy will be faster and thus yield the major product. DFT calculations are commonly used to model the transition states for each possible stereochemical outcome. researchgate.net The energy difference between these competing transition states can be used to predict the ratio of the products (e.g., the enantiomeric or diastereomeric excess). These predictions can guide experimental chemists in choosing catalysts, reagents, or reaction conditions to favor the formation of the desired stereoisomer. acs.orgrsc.org

Virtual Screening and Ligand-Biomacromolecule Interaction Modeling for Mechanistic Insights (Excluding Therapeutic Applications)

There is no available literature detailing the use of virtual screening techniques to identify potential interacting partners for this compound or to model its interactions with biomacromolecules for mechanistic insights, outside of therapeutic contexts.

Molecular Docking Simulations for Binding Mode Hypothesis Generation with Enzymes

Specific molecular docking studies of this compound with any enzyme are not described in the reviewed literature. Consequently, the generation of hypotheses regarding its binding modes, including key interactions with active site residues, cannot be substantively reported.

Binding Affinity Prediction and Theoretical Mechanistic Insights into Biochemical Interactions

Without molecular docking and further computational analyses such as molecular dynamics simulations, the prediction of binding affinities (e.g., in kcal/mol) and the elucidation of theoretical mechanistic insights into the biochemical interactions of this compound remain uninvestigated in the available scientific literature.

Biochemical Interactions and Mechanistic Studies of 2,5 Dimethylhexahydro 1h Pyrrolizine Analogues

Enzymatic Biotransformations of Pyrrolizine Derivatives

The biotransformation of pyrrolizine derivatives is a critical area of study, particularly concerning the metabolic pathways involving the pyrrole (B145914) ring and the specific interactions between enzymes and these substrates.

The oxidative metabolism of the pyrrole ring in pyrrolizine analogues is primarily carried out by cytochrome P450 enzymes. hyphadiscovery.com This process is a key step in the bioactivation and potential toxicity of these compounds. The metabolism of pyrrolizidine (B1209537) alkaloids (PAs), which share the core pyrrolizine structure, typically involves three main pathways: hydrolysis, N-oxidation, and oxidation to form pyrrolic esters, also known as dehydropyrrolizidine alkaloids (DHPA). mdpi.com

Hydrolysis of PAs results in the formation of non-toxic necine bases and necic acids. mdpi.comcore.ac.uk Conversely, N-oxidation, catalyzed by cytochrome P450, also leads to the formation of non-toxic N-oxides which are water-soluble and easily excreted. nih.gov However, the third pathway, oxidation to DHPA, is of significant toxicological concern. mdpi.com This process involves the hydroxylation of the necine base, leading to the formation of highly reactive pyrrolic esters. mdpi.com These reactive metabolites can bind to cellular macromolecules such as proteins and DNA, leading to cytotoxicity and genotoxicity. mdpi.comwikipedia.org

Specifically, the oxidation often occurs on the carbons adjacent to the nitrogen atom within the pyrrole ring. hyphadiscovery.com This can lead to the formation of epoxide intermediates, which can then be trapped by cellular nucleophiles like glutathione. hyphadiscovery.com In some cases, oxidative metabolism can even lead to the opening of the pyrrole ring. hyphadiscovery.comnih.gov For instance, the metabolism of mopidralazine, a pyrrolylpyridazinamine, involves oxidation of the pyrrole ring, leading to ring opening and subsequent chemical rearrangement to form various metabolites. nih.gov

The metabolic fate of these compounds is a delicate balance between detoxification pathways (hydrolysis and N-oxidation) and bioactivation pathways (oxidation to pyrrolic esters). mdpi.com

The interaction between enzymes and pyrrolizine-related structures is exemplified by the activity of quercetin (B1663063) 2,3-dioxygenase (2,3QD), a copper-dependent enzyme. nih.gov While not directly acting on 2,5-dimethylhexahydro-1H-pyrrolizine, its mechanism provides insight into how enzymes can interact with and cleave heterocyclic ring systems. 2,3QD catalyzes the cleavage of the O-heteroaromatic ring of flavonols. nih.gov

Structural studies of 2,3QD complexed with its substrates, such as kaempferol (B1673270) and quercetin, reveal that the flavonol coordinates to the copper ion through its 3OH group. nih.gov An important aspect of this interaction is the role of a nearby glutamate (B1630785) residue (Glu73), which is thought to act as a base in the deprotonation of the flavonol. nih.gov This substrate activation is a crucial step before the attack by molecular oxygen. nih.gov

Molecular Mechanisms of Enzyme Inhibition by Pyrrolizine Derivatives

Pyrrolizine and its derivatives have been shown to inhibit various enzymes, with significant research focusing on their potential as therapeutic agents. This section explores the mechanisms of inhibition for key enzymes like Dihydrofolate Reductase and Enoyl ACP Reductase.

Dihydrofolate Reductase (DHFR) Inhibition:

DHFR is a crucial enzyme in the folate metabolic pathway, making it a prime target for antimicrobial and anticancer drugs. researchgate.netorscience.ru Certain pyrrolizine-related structures, specifically diaminopyrroloquinazolines, have been identified as inhibitors of DHFR. nih.govwikipedia.org

One such compound, 7-[(4-aminophenyl)methyl]-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine (AMPQD), is a potent inhibitor of E. coli DHFR with a Ki value of 7.42 ± 0.92 nM. nih.gov Mechanistic studies have shown that AMPQD acts as a competitive inhibitor with respect to the substrate dihydrofolic acid. nih.gov Furthermore, it exhibits uncompetitive inhibition with respect to NADPH, indicating a higher affinity for the NADPH-bound form of the enzyme. nih.gov A key finding is that AMPQD demonstrates slow-onset, tight-binding inhibition, a characteristic that is abolished when the (4-aminophenyl)methyl group is removed, as seen with the parent molecule 7H-pyrrolo[3,2-f]quinazoline-1,3-diamine (PQD). nih.gov This highlights the importance of specific substitutions on the pyrroloquinazoline scaffold for potent DHFR inhibition. nih.gov The significant difference in inhibitory potency between E. coli and human DHFR makes these compounds promising candidates for antibiotic development. nih.gov

Enoyl-ACP Reductase (InhA) Inhibition:

Enoyl-acyl carrier protein (ACP) reductase, particularly InhA from Mycobacterium tuberculosis, is a key enzyme in the fatty acid synthase-II (FAS-II) pathway and a validated target for antitubercular drugs. nih.govsphinxsai.com A series of pyrrolidine (B122466) carboxamides have been identified as a novel class of potent InhA inhibitors. sphinxsai.com

Molecular docking studies of pyrrolyl pyrazoline carbaldehydes, another class of potential InhA inhibitors, have provided insights into their binding modes. nih.gov Compounds that showed significant antitubercular activity were found to form hydrogen bonding interactions with key residues in the active site, such as MET98 and TYR158, as well as with the cofactor NAD+. nih.gov These interactions are crucial for stabilizing the inhibitor within the binding pocket of InhA. nih.govphyschemres.org The design of these inhibitors often leverages the structural features of known InhA inhibitors to optimize their binding affinity and efficacy. researchgate.net

The following table summarizes the key inhibitory mechanisms for these two enzymes:

| Enzyme | Inhibitor Class | Mechanism of Inhibition | Key Interactions |

| Dihydrofolate Reductase (DHFR) | Diaminopyrroloquinazolines | Competitive (vs. dihydrofolate), Uncompetitive (vs. NADPH), Slow-onset, tight-binding | Specific substitutions on the pyrroloquinazoline scaffold are crucial for potency. |

| Enoyl-ACP Reductase (InhA) | Pyrrolidine carboxamides, Pyrrolyl pyrazoline carbaldehydes | Competitive | Hydrogen bonding with active site residues (e.g., MET98, TYR158) and the NAD+ cofactor. |

Beyond their well-established roles as inhibitors of DHFR and InhA, pyrrolizine derivatives have been investigated for their interactions with a broader range of molecular targets. pharaohacademy.com These studies often employ computational methods like molecular docking to predict and analyze binding modes, providing a rationale for observed biological activities and guiding the design of more potent and selective compounds. nih.gov

For instance, certain pyrrolizine derivatives have shown potential as multi-target cytotoxic agents by inhibiting various oncogenic kinases. pharaohacademy.com Molecular docking studies have helped to elucidate the binding interactions of these compounds within the ATP-binding pocket of these kinases, revealing key hydrogen bonds and hydrophobic interactions that contribute to their inhibitory activity. pharaohacademy.com

In the context of anti-inflammatory action, pyrrolizine-based compounds like licofelone (B1675295) have been studied as dual inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). researchgate.net X-ray crystallography and molecular modeling have been used to visualize the binding of these inhibitors to their target enzymes, providing a detailed understanding of the molecular basis for their dual inhibitory activity. pharaohacademy.com

Furthermore, some pyrrolizine derivatives have been found to interact with tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis. frontiersin.org Molecular docking simulations of a potent 2-cyanopyrrole derivative revealed that the cyano group interacts with the dicopper center of the enzyme, while the pyrrole ring forms π-π stacking interactions with a histidine residue. frontiersin.org These interactions, along with several hydrophobic contacts, are thought to be responsible for the compound's inhibitory effect. frontiersin.org

These investigations into diverse molecular targets and binding modes underscore the versatility of the pyrrolizine scaffold and provide a foundation for the development of novel therapeutic agents with tailored pharmacological profiles. pharaohacademy.comresearchgate.net

Biosynthetic Pathways Leading to Naturally Occurring Pyrrolizidine Alkaloids (Relevance to Scaffold)

The biosynthesis of the necine base of pyrrolizidine alkaloids (PAs), which constitutes the fundamental pyrrolizine scaffold, has been extensively studied. nih.gov The primary precursor for the necine base is L-ornithine, which is decarboxylated to putrescine. core.ac.uk In some plant species, putrescine can also be derived from L-arginine. core.ac.uk

The generally accepted pathway involves the condensation of two molecules of putrescine. mdpi.com This initial step is catalyzed by homospermidine synthase, the first committed enzyme in PA biosynthesis, which forms homospermidine. wikipedia.orgresearchgate.net Subsequently, homospermidine undergoes oxidation by a copper-dependent diamine oxidase, leading to cyclization and the formation of 1-hydroxymethylpyrrolizidine. wikipedia.org This intermediate is a key precursor to the various necine bases found in nature. nih.gov

An alternative pathway involving the condensation of one molecule of putrescine and one molecule of spermidine (B129725) has also been proposed, though the former is more widely accepted. mdpi.com

The biosynthesis of PAs primarily occurs in the roots of the producing plants, from where they are transported, often as N-oxides, to other parts of the plant. mdpi.com While the necine base biosynthesis follows a common pathway, the necic acids, which are esterified to the necine base to form the final PA, are synthesized through various distinct pathways. nih.gov

Understanding these biosynthetic pathways is not only crucial for plant biochemistry but also provides a basis for the chemoenzymatic synthesis of novel pyrrolizine derivatives with potential pharmacological applications.

Future Directions and Emerging Research Avenues for 2,5 Dimethylhexahydro 1h Pyrrolizine Chemistry

Integration of Artificial Intelligence and Machine Learning in Pyrrolizine Synthesis Design

For the synthesis of 2,5-Dimethylhexahydro-1H-pyrrolizine derivatives, ML algorithms can be trained on existing knowledge of pyrrolizidine (B1209537) alkaloid chemistry to propose innovative retrosynthetic disconnections. This data-driven approach can uncover non-intuitive synthetic routes that might be overlooked by human chemists. nih.gov Furthermore, AI can aid in the design of derivatives with specific desired properties by predicting their bioactivity and physicochemical characteristics before they are synthesized.

Table 1: Applications of AI/ML in Pyrrolizine Synthesis

| Application Area | Description | Potential Impact on this compound Chemistry |

| Retrosynthesis Planning | AI algorithms predict potential synthetic routes by working backward from the target molecule. | Discovery of novel and more efficient synthetic pathways to this compound and its analogues. |

| Reaction Outcome Prediction | ML models forecast the products and yields of chemical reactions under various conditions. nih.gov | Optimization of reaction conditions to maximize the yield and purity of this compound derivatives. |

| De Novo Drug Design | AI generates novel molecular structures with desired biological activities. nih.gov | Design of new this compound-based compounds with enhanced therapeutic potential. |

| Catalyst Selection | ML algorithms identify the most effective catalysts for specific transformations. | Improvement of the efficiency and selectivity of key steps in pyrrolizine synthesis. |

Development of Novel Methodologies for Derivatization and Scaffold Expansion of Pyrrolizines

The development of new synthetic methodologies for the derivatization and expansion of the pyrrolizine scaffold is crucial for exploring the chemical space around this compound. nih.gov Recent advances in organic synthesis offer a plethora of tools for modifying the core structure and introducing diverse functional groups. chemrxiv.org These methods can lead to the creation of libraries of novel compounds with a wide range of biological activities. pharaohacademy.com

Ring-expansion strategies, for instance, can be employed to transform the five-membered rings of the pyrrolizine core into larger, more complex heterocyclic systems. researchgate.netethz.ch Such scaffold hopping can lead to the discovery of compounds with entirely new pharmacological profiles. Additionally, late-stage functionalization techniques allow for the direct modification of the this compound skeleton, providing rapid access to a variety of analogues.

Exploration of Bio-inspired Synthetic Routes to Pyrrolizidine Analogues

Nature provides a rich blueprint for the synthesis of complex molecules. The biosynthesis of pyrrolizidine alkaloids in plants, for example, involves a series of elegant enzymatic transformations that can inspire the development of novel synthetic strategies. researchgate.netmdpi.com Bio-inspired approaches aim to mimic these natural processes in the laboratory, often leading to highly efficient and stereoselective syntheses. nih.gov

The biosynthesis of the necine base of pyrrolizidine alkaloids, for instance, starts from the amino acids ornithine and arginine. nih.gov Understanding the enzymatic machinery responsible for the key ring-forming steps can guide the design of catalysts that can effect similar transformations. pnas.org By harnessing the principles of biosynthesis, chemists can develop more sustainable and environmentally friendly routes to this compound and its analogues.

Table 2: Key Enzymes in Pyrrolizidine Alkaloid Biosynthesis and Their Potential for Bio-inspired Synthesis

| Enzyme | Function in Biosynthesis | Potential Application in Bio-inspired Synthesis |

| Homospermidine synthase (HSS) | Catalyzes the formation of homospermidine, a key precursor to the necine base. pnas.org | Development of catalysts that can selectively form the C-N bonds required for the pyrrolizidine core. |

| Cytochrome P450 monooxygenases | Introduce hydroxyl groups and other functionalities onto the necine base. | Design of selective oxidation catalysts for the late-stage functionalization of the pyrrolizine scaffold. |

| Acyltransferases | Esterify the necine base with necic acids to form the final alkaloid. | Development of mild and selective methods for the esterification of this compound derivatives. |

Advanced Spectroscopic Techniques for In-situ Analysis of Pyrrolizine Reactions

A detailed understanding of reaction mechanisms is essential for the development of new and improved synthetic methods. Advanced spectroscopic techniques that allow for the in-situ analysis of chemical reactions provide a powerful tool for gaining mechanistic insights. rsc.orgfrontiersin.org These techniques enable researchers to observe the formation and consumption of reactants, intermediates, and products in real-time, providing a dynamic picture of the reaction progress. rsc.org

For the study of pyrrolizine reactions, in-situ NMR spectroscopy can be used to monitor the changes in the chemical environment of the reacting species. wiley.comnyu.eduresearchgate.net This can provide information about the structure of transient intermediates and the kinetics of the reaction. nyu.edu Similarly, in-situ FTIR and Raman spectroscopy can be used to track changes in vibrational modes, providing complementary information about the bonding and structure of the molecules involved. frontiersin.orgrsc.org

High-Throughput Computational Screening for Mechanistic Hypothesis Generation in Pyrrolizine Chemistry

Computational chemistry has become an indispensable tool for the study of reaction mechanisms. bris.ac.uk High-throughput computational screening allows for the rapid evaluation of a large number of potential reaction pathways, helping to generate and test mechanistic hypotheses. nih.govyoutube.com This approach can significantly accelerate the process of elucidating complex reaction mechanisms. nih.gov

In the context of pyrrolizine chemistry, density functional theory (DFT) calculations can be used to model the structures and energies of reactants, transition states, and products for various proposed reaction steps. bris.ac.uk By comparing the calculated energy barriers with experimental observations, researchers can identify the most likely reaction mechanism. This computational approach can also be used to predict the effect of substituents and reaction conditions on the outcome of a reaction, guiding the design of new experiments. mdpi.comnih.gov

Table 3: Computational Tools for Mechanistic Hypothesis Generation

| Computational Method | Application in Pyrrolizine Chemistry | Information Gained |

| Density Functional Theory (DFT) | Calculation of the energies of stationary points on the potential energy surface. | Reaction energies, activation barriers, and the structures of transition states. |

| Molecular Dynamics (MD) Simulations | Simulation of the time evolution of a system of reacting molecules. | Insights into the role of solvent and dynamics in the reaction mechanism. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Combination of high-level quantum mechanical calculations on the reactive center with a classical description of the surrounding environment. | Accurate modeling of enzymatic reactions and other complex systems. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.